molecular formula C13H8F2N2O3 B4391491 N-(3,5-difluorophenyl)-3-nitrobenzamide

N-(3,5-difluorophenyl)-3-nitrobenzamide

Cat. No.: B4391491
M. Wt: 278.21 g/mol
InChI Key: AQDCWOLRDVNHLH-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a 3,5-difluorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCWOLRDVNHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,5-difluorophenyl)-3-nitrobenzamide typically begins with 3,5-difluoroaniline and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3,5-difluorophenyl)-3-nitrobenzamide can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: While the nitro group is already in a highly oxidized state, the amide group can undergo oxidation under strong oxidative conditions to form carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: N-(3,5-difluorophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the preparation of fluorinated aromatic compounds.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features that may interact with biological targets.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings with specific properties imparted by the fluorine atoms.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of N-(3,5-difluorophenyl)-3-nitrobenzamide in biological systems is not fully elucidated. its structural features suggest it may interact with enzymes or receptors involved in cellular processes.
  • The nitro group can undergo bioreduction in cells, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

N-(3,5-Difluorophenyl)-4-{[(4-Methoxyphenyl)methyl]sulfanyl}-3-Nitrobenzamide (K784-1466)
  • Structural Differences : This analog introduces a sulfanyl group at the 4-position of the benzamide ring, linked to a 4-methoxyphenylmethyl moiety. The sulfur atom and methoxy group enhance molecular weight (430.43 g/mol vs. ~308.23 g/mol for the parent compound) and alter electronic properties.
  • Functional Implications : The sulfanyl group may improve solubility via hydrogen bonding, while the methoxy substituent could modulate lipophilicity. Such modifications are often explored to optimize pharmacokinetic profiles .
N-(3-Chlorophenyl)-5-(Diethylsulfamoyl)-3-Methyl-1-Benzofuran-2-Carboxamide
  • Structural Differences : Replaces the difluorophenyl group with a 3-chlorophenyl moiety and incorporates a diethylsulfamoyl group on a benzofuran scaffold.
  • Functional Implications: The chlorine atom (larger and less electronegative than fluorine) may reduce steric hindrance but decrease metabolic stability.
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine
  • Structural Differences: A pyridinone-based analog with L-alanine and additional difluorobenzoyl groups.

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(3,5-Difluorophenyl)-3-nitrobenzamide C₁₃H₉F₂N₂O₃ 308.23 3-Nitro, 3,5-difluorophenyl
K784-1466 C₂₁H₁₆F₂N₂O₄S 430.43 3-Nitro, 4-sulfanyl-methoxyphenylmethyl
N-(3-Chlorophenyl)-5-(diethylsulfamoyl) C₁₉H₂₀ClN₂O₃S 400.89 3-Chlorophenyl, diethylsulfamoyl

Key Observations :

  • Fluorine atoms in the parent compound enhance electronegativity and membrane permeability compared to chlorine or methoxy groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-difluorophenyl)-3-nitrobenzamide

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